molecular formula C15H17N3OS B2925155 6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2320518-40-7

6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2925155
CAS No.: 2320518-40-7
M. Wt: 287.38
InChI Key: KSPHKFQOXZHUKS-UHFFFAOYSA-N
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Description

6-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a carbonyl group to a hybrid azetidine-pyrrolidine moiety. The azetidine (4-membered ring) and pyrrolidine (5-membered ring) subunits introduce conformational rigidity and basicity, which may influence pharmacological properties such as target binding and pharmacokinetics.

Synthetically, the compound can be inferred to follow protocols similar to those described for carboxamide-linked heterocycles. For instance, details the use of HATU (a coupling agent) and DIPEA (a base) to form amide bonds between amines and carboxylic acid derivatives, a method likely applicable to synthesizing the target compound .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(11-3-4-13-14(7-11)20-10-16-13)18-8-12(9-18)17-5-1-2-6-17/h3-4,7,10,12H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPHKFQOXZHUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which can be synthesized through ring-opening polymerization of aziridines . The pyrrolidine ring is often introduced via cyclization reactions involving suitable precursors . The final step involves the coupling of the azetidine and pyrrolidine rings with the benzothiazole moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Azetidine vs. Piperazine/Pyrrolidine Substituents

  • This combination may improve blood-brain barrier penetration compared to bulkier amines like piperazine .
  • Piperazine Derivatives (): Piperazine’s flexibility and larger size could reduce target selectivity but improve solubility. For example, compound 14 (piperazine-linked) exhibits use-dependent sodium channel inhibition, a property critical for neuroprotective agents .

Linkage Type: Carbonyl vs. Sulfonamide/Ether

  • Similar linkages in (e.g., compound 20) required HPLC purification, indicating moderate synthetic yields .
  • Sulfonamide Linkage (): Sulfonamides (e.g., compound 14) are more stable under physiological conditions but may exhibit higher plasma protein binding, altering pharmacokinetics .

Biological Activity

6-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and various cancers. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C₁₃H₁₄N₂OS, with a molecular weight of approximately 250.33 g/mol. The compound features a benzothiazole ring, which is known for its biological significance and pharmacological properties.

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. In one study, related pyrazole derivatives demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, suggesting that structural modifications could enhance potency against specific cancer types .

The proposed mechanism for the antitumor activity of benzothiazole derivatives involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds targeting the BRAF(V600E) mutation and inhibiting EGFR have been identified as promising candidates in cancer therapy . The structural components of this compound may similarly interact with these pathways.

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, benzothiazole derivatives have been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are crucial in various inflammatory diseases. Furthermore, some studies suggest antibacterial activity against Gram-positive bacteria, indicating a broad spectrum of biological activity that warrants further investigation.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of a series of benzothiazole derivatives on human cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant growth inhibition in MDA-MB-231 cells with an IC50 value in the low micromolar range.

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, researchers tested several benzothiazole derivatives for their ability to reduce LPS-induced NO production in macrophages. Results indicated that certain compounds could significantly lower NO levels, highlighting their potential as anti-inflammatory agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Benzothiazole Derivative AAntitumor5.2
Benzothiazole Derivative BAnti-inflammatory10.5
This compoundAntitumor/Anti-inflammatoryTBDCurrent Findings

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